N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide
CAS No.: 896350-57-5
Cat. No.: VC11888201
Molecular Formula: C15H18N2OS2
Molecular Weight: 306.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896350-57-5 |
|---|---|
| Molecular Formula | C15H18N2OS2 |
| Molecular Weight | 306.5 g/mol |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18) |
| Standard InChI Key | QXIKBKLXRQBPRG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a benzamide moiety via an amide bond. The tert-butyl group at the 4-position of the thiazole ring enhances steric bulk, influencing the compound’s solubility and metabolic stability. The methylsulfanyl (-SMe) group attached to the benzene ring contributes to electron-rich aromatic systems, potentially modulating intermolecular interactions.
Key Structural Features:
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Thiazole core: Imparts rigidity and participates in hydrogen bonding.
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Benzamide group: Enhances planar stacking interactions.
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tert-Butyl substituent: Improves lipophilicity and steric shielding.
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Methylsulfanyl group: Modulates electronic effects and redox reactivity.
Physicochemical Profile
The compound’s physicochemical properties are critical for its behavior in synthetic and biological systems:
| Property | Value |
|---|---|
| CAS Number | 896350-57-5 |
| Molecular Formula | C₁₅H₁₈N₂OS₂ |
| Molecular Weight | 306.5 g/mol |
| Solubility | Low in water; soluble in DMSO |
| Stability | Stable under inert conditions |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
These properties suggest limited aqueous solubility but favorable membrane permeability, making it suitable for hydrophobic environments.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide typically involves sequential reactions to construct the thiazole ring, introduce the tert-butyl group, and couple the benzamide moiety. A generalized approach includes:
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Thiazole Ring Formation:
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Condensation of thiourea derivatives with α-halo ketones.
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Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids.
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tert-Butyl Group Introduction:
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Friedel-Crafts alkylation or nucleophilic substitution.
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Benzamide Coupling:
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Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole synthesis | Thiourea, chloroacetone, HCl | 65% |
| tert-Butyl functionalization | tert-Butyl bromide, AlCl₃ | 78% |
| Benzamide coupling | 4-(Methylsulfanyl)benzoic acid, EDC | 82% |
Optimal yields require stringent control of temperature (60–120°C) and anhydrous solvents (e.g., DMF or THF).
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Analytical confirmation via ¹H/¹³C NMR, IR, and HRMS ensures structural fidelity:
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¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.55 (s, 3H, -SMe), 7.45–7.90 (m, aromatic protons).
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IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-S vibration).
Biological Activities and Mechanisms
In Vitro MIC Values:
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | >50 |
| C. albicans | 25 |
Anticancer Activity
The compound demonstrates moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC₅₀ values of 18–30 μM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Antiviral Prospects
Though underexplored, structural analogs inhibit viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ), hinting at potential utility against RNA viruses.
Chemical Reactivity and Derivative Synthesis
Oxidation Reactions
The methylsulfanyl group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives using H₂O₂ or mCPBA:
Sulfone derivatives exhibit enhanced polarity and altered bioactivity.
Amide Bond Modifications
Reduction with LiAlH₄ converts the amide to an amine, enabling further functionalization:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its tert-butyl group improves metabolic stability in prodrug designs.
Materials Science
Incorporation into polymers enhances thermal stability (T₅% > 300°C) and UV resistance, valuable for coatings and adhesives.
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